molecular formula C8H7NO B169208 4-Hydroxy-2-methylbenzonitrile CAS No. 14143-26-1

4-Hydroxy-2-methylbenzonitrile

Cat. No. B169208
Key on ui cas rn: 14143-26-1
M. Wt: 133.15 g/mol
InChI Key: PNQUZYVEQUGPPO-UHFFFAOYSA-N
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Patent
US07425569B2

Procedure details

Boron trichloride (1 M in dichloromethane, 747 ml, 747 mmol) was added dropwise, at −78° C., to a suspension of commercially available 4-methoxy-2-methyl-benzonitrile (44 g, 298 mmol) and tetrabutylammonium iodide (121 g, 327 mmol) in dichloromethane (750 ml), under nitrogen, over 40 minutes. Once the addition was complete, the yellow solution was warmed to room temperature and stirred for 16 hours at room temperature. The reaction mixture was then quenched by dropwise addition of water maintaining the internal temperature below 10° C. The mixture was filtered through Arbocel™ and the layers were separated. The aqueous layers were extracted again with dichloromethane (250 ml). The organic layers were combined, washed with a sodium thiosulphate solution (150 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to give thick yellow oil. Trituration of the oil in dichloromethane, followed by filtration, provided a first crop of the title compound (10.8 g, 27%) as a white solid. The filtrate was evaporated and purified by flash chromatography on silica gel, eluting with pentane:ethyl acetate (70:30, by volume) to provide more of the title compound as a white solid (14.4 g, 36%). 1H-NMR (400 MHz, CDCl3): δ=2.46 (s, 3H), 6.68 (d, 1H), 6.72 (s, 1H), 7.45 (d, 1H); LRMS: APCl−: m/z 132 [M−H]−.
Quantity
747 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.C[O:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([CH3:15])[CH:8]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[OH:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([CH3:15])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
747 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
44 g
Type
reactant
Smiles
COC1=CC(=C(C#N)C=C1)C
Name
Quantity
121 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
750 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by dropwise addition of water maintaining the internal temperature below 10° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Arbocel™
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted again with dichloromethane (250 ml)
WASH
Type
WASH
Details
washed with a sodium thiosulphate solution (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give thick yellow oil
FILTRATION
Type
FILTRATION
Details
Trituration of the oil in dichloromethane, followed by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=CC(=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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